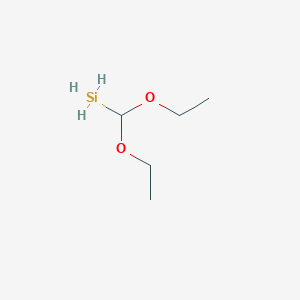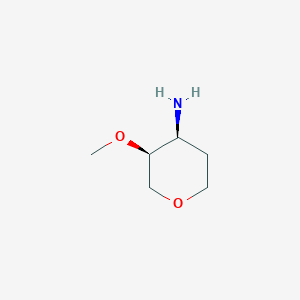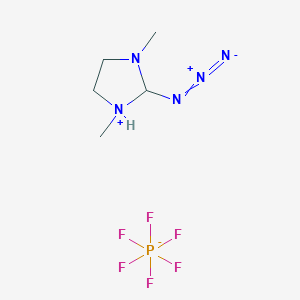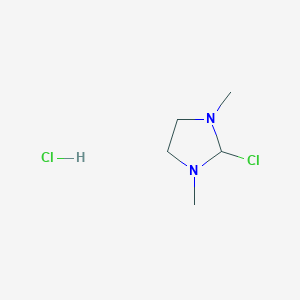
2-chloro-1,3-dimethylimidazolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tetric EvoCeram involves advanced tandem mass spectrometry techniques, primarily collision-induced dissociation (CID), to unveil structural details of metabolites and lipids . This method allows for the precise characterization of the composite’s molecular structure.
Industrial Production Methods: The industrial production of Tetric EvoCeram involves the use of nanotechnology to enhance the composite’s properties. This includes the incorporation of nanofillers to improve wear resistance and reduce shrinkage. The production process also involves the use of light-curing techniques to ensure the composite’s durability and stability .
Analyse Des Réactions Chimiques
Types of Reactions: Tetric EvoCeram undergoes various chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion . These reactions are essential for the composite’s performance and stability.
Common Reagents and Conditions: The common reagents used in the reactions involving Tetric EvoCeram include halogenated hydrocarbons, manganese catalysts, and magnesium metal . These reagents facilitate the composite’s chemical reactions under specific conditions, such as mechanical grinding and light-curing.
Major Products Formed: The major products formed from the chemical reactions of Tetric EvoCeram include highly durable and wear-resistant composites with excellent color adjustment properties .
Applications De Recherche Scientifique
Tetric EvoCeram has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the structural characterization of metabolites and lipids . In biology, it is used for the phenotypic characterization of bioactive metabolites . In medicine, it is used as a dental composite for restorative procedures . In industry, it is used for the production of durable and wear-resistant materials .
Mécanisme D'action
The mechanism of action of Tetric EvoCeram involves the use of nanotechnology to enhance its properties. The composite’s molecular targets include the structural integrity and biophysical properties of cell membranes . The pathways involved in its mechanism of action include the reduction of shrinkage and stress, as well as the improvement of wear resistance and color adjustment .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tetric EvoCeram include other nanohybrid composites such as Filtek Supreme and Estelite Sigma Quick . These composites also use nanotechnology to enhance their properties and are used in similar applications.
Uniqueness: Tetric EvoCeram stands out due to its advanced filler technology, which provides long-lasting polish and excellent wear resistance . Its nano-hybrid color adjustment also ensures an ideal match, making it a preferred choice for dental restorative procedures .
Propriétés
IUPAC Name |
2-chloro-1,3-dimethylimidazolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGPVKSKKYIJCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C1Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

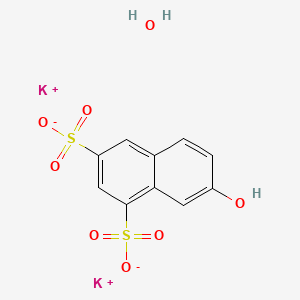
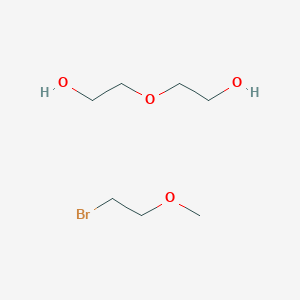
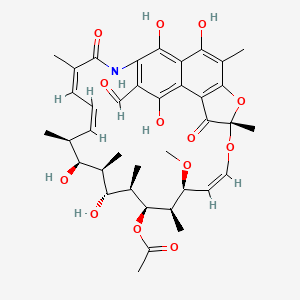

![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)




